molecular formula C12H17NO2S B14009574 4-Methyl-N-pentylidenebenzene-1-sulfonamide CAS No. 320750-67-2

4-Methyl-N-pentylidenebenzene-1-sulfonamide

Cat. No.: B14009574
CAS No.: 320750-67-2
M. Wt: 239.34 g/mol
InChI Key: NVGWIATZZGIJIS-UHFFFAOYSA-N
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Description

4-Methyl-N-pentylidenebenzene-1-sulfonamide is a chemical compound offered for research and development purposes. As a benzenesulfonamide derivative, this class of compounds is known to be investigated for its potential biological activities. Researchers value benzenesulfonamides for their utility as key intermediates in organic synthesis and for their role in exploring enzyme inhibition, particularly against carbonic anhydrases . The molecular structure, which incorporates a pentylidene chain, may influence its physicochemical properties and binding affinity, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry. The mechanism of action for benzenesulfonamide analogues typically involves direct interaction with the active site of enzymes, such as through coordination to a zinc ion in carbonic anhydrases, thereby modulating enzymatic activity. The specific research applications for this compound could include serving as a building block for the development of novel pharmaceutical agents, catalysts in synthetic chemistry, or as a standard in analytical method development. Please note that this product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

320750-67-2

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-methyl-N-pentylidenebenzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h6-10H,3-5H2,1-2H3

InChI Key

NVGWIATZZGIJIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC=NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of 4-Methylbenzenesulfonyl Chloride with Pentylidene Amine Derivatives

  • Starting Materials :

    • 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)
    • Pentylidene amine or pentylidene-containing amine derivatives
  • Reaction Conditions :

    • Solvent: Commonly tetrahydrofuran (THF) or dichloromethane (DCM)
    • Base: Potassium carbonate or sodium hydroxide to maintain pH and neutralize HCl byproduct
    • Temperature: Room temperature or mild heating (up to reflux) depending on amine reactivity
    • Time: Typically 2–24 hours with stirring
  • Procedure :
    The sulfonyl chloride is dissolved in the solvent and stirred with the amine under controlled pH (6–10) maintained by base addition. The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, yielding the sulfonamide. After completion, the reaction mixture is worked up by aqueous extraction, washing, and purification by recrystallization or chromatography.

  • Yields and Purity :
    High yields (~90%) have been reported with good purity confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and melting point analysis.

This method is supported by analogous syntheses of related sulfonamide compounds such as 4-methyl-N-(pent-4-en-1-yl)benzene-1-sulfonamide and other N-substituted 4-methylbenzenesulfonamides.

Alternative Approach: Palladium-Catalyzed Coupling and Reduction

  • Starting Materials :

    • Dienamine compounds as substrates
    • Pinacol ester diborate as activating agent
    • Substituted iodobenzene derivatives
    • Metal palladium catalyst (e.g., Pd(PPh3)4)
    • Base such as cesium carbonate (Cs2CO3)
    • Water as hydrogen source
  • Reaction Conditions :

    • Solvent: Suitable organic solvents compatible with palladium catalysis (e.g., DMF, toluene)
    • Temperature: Around 60 °C
    • Time: 12 hours or more
  • Procedure :
    The method involves a two-step process where the dienamine compound undergoes palladium-catalyzed coupling with pinacol ester diborate, followed by reaction with substituted iodobenzene to yield the desired sulfonamide with an alkenyl substituent. This approach allows for the synthesis of enamine derivatives including the pentylidene moiety through cyclometalation and reduction elimination steps.

  • Advantages :

    • Efficient and selective
    • Uses commercially available reagents and catalysts
    • Mild reaction conditions with good yields

This method is described in patent literature for related 4-methyl-N-phenyl-N-(2-phenylpropyl-1-alkenyl) benzene sulfonamide compounds and can be adapted for pentylidene derivatives.

One-Pot Synthesis via Sequential Sulfonylation and Benzylation

  • Starting Materials :

    • 4-Methylbenzenesulfonyl chloride
    • Primary amine with pentylidene functionality
    • Benzyl bromide or substituted benzyl halides (for benzylation steps)
  • Reaction Conditions :

    • Solvent: Mixture of aqueous ionic base and tetrahydrofuran (THF)
    • Base: Potassium carbonate or sodium hydroxide
    • Temperature: Room temperature to reflux depending on step
    • Time: 12–24 hours
  • Procedure :
    The primary amine is first reacted with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. Subsequently, benzylation is performed using benzyl bromide under an SN1-like mechanism, forming N-benzylated sulfonamide derivatives. The process can be optimized into a one-pot synthesis to improve efficiency and reduce environmental impact.

  • Outcomes :

    • High yields and purity
    • Environmentally benign due to mild bases and solvents
    • Amenable to scale-up

While this method is primarily reported for benzylated sulfonamides, the reaction principles and conditions are applicable to pentylidene-substituted analogs.

Comparative Data Table of Preparation Methods

Method No. Reaction Type Key Reagents/Conditions Yield (%) Advantages Limitations
1 Nucleophilic substitution 4-Methylbenzenesulfonyl chloride, amine, K2CO3, THF, RT ~90 Simple, high yield, mild conditions Requires pure amine precursor
2 Pd-catalyzed coupling/reduction Dienamine, pinacol ester diborate, Pd catalyst, Cs2CO3, 60 °C 70–85 Selective, versatile, good for enamine synthesis Uses expensive Pd catalyst
3 One-pot sulfonylation + benzylation 4-Methylbenzenesulfonyl chloride, primary amine, benzyl bromide, K2CO3, THF 80–90 Efficient, environmentally friendly Multi-step, requires careful control

Analytical Characterization and Research Findings

  • Spectroscopic Analysis :

    • ^1H-NMR and ^13C-NMR confirm the structure and substitution pattern of the sulfonamide and pentylidene groups.
    • IR spectroscopy shows characteristic sulfonamide S=O stretching bands.
    • Mass spectrometry confirms molecular weight (239.34 g/mol) consistent with this compound.
  • Crystallographic Data :
    Single-crystal X-ray diffraction studies on related sulfonamide compounds reveal orthorhombic crystal systems with tetrahedral sulfur coordination, supporting the sulfonamide structure.

  • Purity and Yield :
    Purity is typically assessed by HPLC and TLC, with yields ranging from 74% to over 90% depending on method and scale.

Summary and Professional Recommendations

The preparation of this compound is well-established through classical sulfonylation of pentylidene-containing amines with 4-methylbenzenesulfonyl chloride under mild basic conditions. Alternative advanced methods involving palladium-catalyzed coupling provide access to more complex derivatives and may be adapted for this compound. One-pot synthetic strategies offer efficiency and environmental benefits.

For research and industrial applications, the choice of method depends on:

  • Availability of starting materials
  • Desired scale and purity
  • Cost considerations (e.g., use of palladium catalysts)
  • Environmental and safety profiles

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-pentylidenebenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-pentylidenebenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-pentylidenebenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
  • Structure : Features dual azido (-N₃) groups on a branched alkyl chain.
  • Synthesis : Prepared via substitution of O-tosyl groups with azide, yielding 76% efficiency .
  • Key Differences : The azido groups introduce high reactivity (e.g., click chemistry applications), unlike the pentylidene group, which is less reactive but provides hydrophobic character.
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide ()
  • Structure : Contains a chiral (S)-1-phenylethyl group.
  • Crystallography : X-ray studies reveal intermolecular N–H···O and C–H···O hydrogen bonds stabilizing the crystal lattice .
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide ()
  • Structure : Includes a hydroxy group and tert-butyl-like substituent.
  • Biological Relevance : Sulfonamides with hydroxyl groups exhibit herbicidal and anti-malarial activities .
  • Key Differences: The hydroxy group enables hydrogen bonding, contrasting with the non-polar pentylidene group.

Spectroscopic and Physical Properties

NMR and IR Data
  • 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide :
    • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm; chiral center protons at δ 1.5–1.6 ppm (doublet) .
    • IR : S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹; N–H stretch at 3270 cm⁻¹ .
  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide :
    • ¹H NMR : Azido protons absent; alkyl chain protons at δ 1.2–3.1 ppm .
    • IR : Strong azide absorption at ~2100 cm⁻¹ .

Comparison : The pentylidene group would show alkyl proton signals (δ 0.8–1.5 ppm) and lack azide or hydroxyl peaks.

Thermal and Solubility Trends
  • 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide : High melting point (>150°C) due to hydrogen bonding .
  • N-Benzyl-N-ethyl-4-methylbenzenesulfonamide : Lower solubility in water but soluble in chloroform .
  • Pentylidene Derivative : Predicted to have moderate solubility in organic solvents (e.g., CHCl₃) due to hydrophobic side chains.

Crystallographic and Molecular Docking Insights

  • 4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-yl-idene]benzenesulfonamide () :
    • Crystal Packing : Stabilized by S=O···H–N and π-π interactions .
    • Docking Studies : The dihydropyridine moiety enhances binding to enzymatic pockets .
  • Pentylidene Derivative : Flexible alkyl chains may reduce crystallinity but improve membrane permeability.

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